Dihydroergotoxine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
| Record name | Dihydroergotamine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives in Dihydroergotoxine Research
Genesis and Early Discoveries of Dihydroergotoxine
The journey into the development of this compound is deeply rooted in the extensive research on ergot alkaloids conducted at Sandoz Pharmaceuticals in Basel, Switzerland. The precursor to this compound, a substance named 'ergotoxine', was initially isolated in 1907. wikipedia.org However, for decades it was believed to be a single, pure compound.
A pivotal breakthrough occurred in 1943 when the distinguished Swiss chemists Dr. Arthur Stoll and Dr. Albert Hofmann demonstrated that ergotoxine (B1231518) was, in fact, not a single substance but a mixture of three distinct, closely related ergot alkaloids: ergocristine, ergocornine, and ergocryptine. wikipedia.orgwikipedia.org This discovery was crucial as the variable composition of ergotoxine explained the lack of reproducible results in earlier biological assays. wikipedia.org
Following this clarification, Albert Hofmann, renowned for his synthesis of lysergic acid diethylamide (LSD), spearheaded the development of hydrogenated ergot derivatives. mims.com By catalytically hydrogenating the mixture of the three ergotoxine alkaloids, this compound was created. wikipedia.org This semi-synthetic compound is a mixture of dihydroergocristine (B93913), dihydroergocornine (B1204045), and dihydroergocryptine (B134457) (itself a mix of α- and β-isomers). mims.comwikidata.org The methanesulfonate (B1217627) salts of this mixture became known as ergoloid mesylates, with the trade name Hydergine®. mims.comwikidata.org The industrial production of ergot alkaloids had been a focus for Sandoz since Arthur Stoll first patented the isolation of ergotamine in 1918. wikipedia.org
Initial Clinical Observations and Therapeutic Exploration
Initially, this compound was introduced for the management of hypertension and peripheral circulatory disorders. wikipedia.org However, incidental observations during a 1951 study on its effects in peripheral vascular disease noted beneficial effects on mental and behavioral performance, sparking interest in its potential for other applications. guidetopharmacology.org
Subsequent therapeutic exploration shifted towards its use as a treatment for the symptoms associated with aging, particularly mild to moderate impairment of mental functions. wikipedia.orgguidetopharmacology.org Early theories suggested that this compound acted as a cerebral vasodilator, improving blood flow to the brain, which was then believed to be a primary cause of age-related cognitive decline. wikipedia.org This led to its investigation for conditions broadly termed as senile dementia, cerebral insufficiency, or cerebral arteriosclerosis. wikipedia.orgnih.gov
A number of early clinical studies were conducted to explore these potential benefits. For instance, a 1972 study by Jennings included 50 patients with a mean age of 80.5 years and reported significant differences between this compound and a placebo on 12 of 17 rated symptoms. wikipedia.org Another study in the same year by Rao involved 57 elderly patients with cerebral insufficiency associated with cerebral arteriosclerosis. wikipedia.org Other trials from the 1970s, such as those by McConnachie (1973), Paux (1975), and Bruning (1975), also investigated its effects on various symptoms of cognitive and neurosensory impairment in the elderly. wikipedia.org The primary mechanism of action was thought to be its ability to increase blood flow to the brain and modulate neurotransmitter levels. wikipedia.org
Methodological Advancements and Challenges in Early this compound Trials
The evaluation of this compound's efficacy in its early years was marked by significant methodological challenges. wikipedia.orgwikipedia.org Many of the initial clinical trials are now considered to be of poor or suboptimal quality by modern standards. wikipedia.orgwikipedia.org
A primary challenge was the design of the studies themselves. A substantial number of early trials were open-label and uncontrolled, meaning they lacked a comparison group (like a placebo group) and both researchers and participants knew what treatment was being administered. wikipedia.orgwikipedia.org For example, a 1975 study by Bruning on 74 patients was an open controlled study. wikipedia.org Even when trials were controlled, they often suffered from other limitations.
Further complicating the research were issues related to the patient populations and the conditions being studied. wikipedia.org The diagnostic criteria for what was termed "senile mental decline," "organic brain syndrome," or "cerebral insufficiency" were often vague and not standardized, leading to the inclusion of very heterogeneous patient groups. wikipedia.orgnih.govwikipedia.org Until the 1980s, there were no specific approved agents for Alzheimer's disease, and this compound was approved for the broader, ill-defined indication of "senile mental decline". nih.gov
Other common methodological problems in early trials included:
Small sample sizes: Trials often included a relatively small number of participants. wikipedia.org
Short duration: The treatment periods were often comparatively short, which may not be sufficient to observe significant changes in chronic conditions. guidetopharmacology.orgwikipedia.org
Inadequate assessment tools: The rating scales used to measure cognitive and behavioral changes were often not sensitive enough to detect subtle improvements over time. wikipedia.org
Inconsistent results: The heterogeneity in study design, patient populations, and assessment measures led to results that were not consistent across different studies. wikipedia.org
These factors created considerable variation in research methodology, making it difficult to compare findings or perform joint analyses, and left the efficacy of the compound a subject of uncertainty for many years. wikipedia.orgwikipedia.org
Molecular and Cellular Mechanisms of Dihydroergotoxine Action
Receptor Binding and Modulation Studies
Research indicates that dihydroergotoxine's therapeutic effects are not attributable to a single receptor interaction but rather to its multifaceted engagement with various receptor subtypes. nih.govdrugbank.com It displays a dualistic nature, acting as both a partial agonist and an antagonist depending on the receptor system. nih.govscbt.comdrugbank.com
This compound and its components directly interact with both D1 and D2 dopamine (B1211576) receptor subtypes in the rat striatum. nih.gov It is recognized as a dopamine agonist, a property that contributes to its mechanism of action. harvard.edudrugbank.comuchicago.eduunict.it Studies show that this compound can stimulate dopamine D1 and D2 receptors. karger.com
The interaction of ergot alkaloids with D2 dopamine receptors in the anterior pituitary has been studied, revealing that ergoline-class alkaloids exhibit agonist-specific binding with high- and low-affinity components. nih.gov In contrast, ergopeptines, which possess a cyclic peptide side chain, display binding characteristics typical of antagonists despite their known agonist properties. nih.gov
Interactive Table: this compound and Component Effects on Dopamine Receptors
| Compound | Receptor Type | Action | Functional Response |
| This compound | D1 | Agonist/Antagonist Mix | Stimulates cAMP formation |
| This compound | D2 | Agonist/Antagonist Mix | Inhibits electrically evoked tritium (B154650) overflow |
| Dihydroergocornine (B1204045) | D1 | Agonist | Stimulates cAMP formation |
| Dihydroergocornine | D2 | Agonist | Inhibits electrically evoked tritium overflow |
| Dihydro-alpha-ergokryptine | D1 | Agonist | Stimulates cAMP formation |
| Dihydro-alpha-ergokryptine | D2 | Agonist | Inhibits electrically evoked tritium overflow |
| Dihydro-beta-ergokryptine | D1 | Agonist | Stimulates cAMP formation |
| Dihydro-beta-ergokryptine | D2 | Agonist | Inhibits electrically evoked tritium overflow |
| Dihydroergocristine (B93913) | D1 | Antagonist | Blocks D1-mediated responses |
| Dihydroergocristine | D2 | Antagonist | Blocks D2-mediated responses |
This compound also demonstrates significant interaction with the serotonergic system, acting as a partial agonist at certain serotonin (B10506) receptor subtypes. scbt.comkarger.com Specifically, it has been shown to have mixed agonist/antagonist properties at serotonin-sensitive adenylate cyclase in the rat hippocampus and at presynaptic serotonin autoreceptors in the rat cortex. nih.gov
One of its components, dihydroergocristine, has been observed to decrease the release of pre-labelled [3H]5-hydroxytryptamine ([3H]5-HT) in rat hypothalamic slices in a concentration-dependent manner, suggesting stimulation of the 5-HT autoreceptor. nih.gov This effect was not blocked by adrenergic, dopaminergic, or cholinergic antagonists, but was antagonized by the serotonin antagonist methiothepin, albeit at a higher concentration than typically required. nih.gov This suggests that while 5-HT autoreceptor stimulation is involved, it may not be the sole mechanism of action. nih.gov
In studies using a luciferase reporter gene assay in Chinese hamster ovary (CHO) cells, dihydroergocristine acted as a partial agonist at the endogenous 5-HT1B receptor, achieving 50% of the maximal response compared to the full agonist 5-hydroxytryptamine. nih.gov The complex binding of ergotamine and dihydroergotamine (B1670595) to the 5-HT1B receptor has been analyzed, highlighting key residues involved in the receptor's active state. nih.gov
Interactive Table: this compound and Component Effects on Serotonin Receptors
| Compound | Receptor Type | Action | Functional Response |
| This compound | 5-HT Autoreceptors (presynaptic) | Mixed Agonist/Antagonist | Modulates serotonin release |
| This compound | 5-HT-sensitive adenylate cyclase | Mixed Agonist/Antagonist | Modulates cAMP formation |
| Dihydroergocristine | 5-HT Autoreceptors | Agonist | Decreases stimulated 5-HT release |
| Dihydroergocristine | 5-HT1B | Partial Agonist | 50% maximal response in luciferase assay |
This compound is well-established as an alpha-adrenergic antagonist or blocking agent. medchemexpress.comharvard.edudrugbank.comuchicago.eduunict.itmedchemexpress.commedchemexpress.com Its interactions with alpha-adrenergic receptors are complex, exhibiting different properties at the α1 and α2 subtypes. nih.gov Studies in rats have indicated that this compound functions as an α1-adrenoceptor blocker and an α2-adrenoceptor agonist in the peripheral vascular system. nih.govoup.com Dihydrogenated ergot alkaloids are generally potent alpha-adrenergic blocking agents. scbt.com
In slices of rat cerebral cortex, this compound blocked the noradrenaline-induced increase in cyclic AMP content, consistent with antagonism at postsynaptic α1-adrenoceptors. nih.gov It also facilitated electrically evoked noradrenaline release, which points to antagonistic properties at presynaptic α2-adrenoceptors. nih.gov However, other studies in pithed rats have shown that this compound's vasoconstrictor effect is mediated by α2-adrenoceptors, while it reduces the pressor response to phenylephrine, indicating α1-adrenoceptor blockade. nih.govoup.com
The binding of [3H]dihydroergocryptine, a component of this compound, has been characterized at an alpha-adrenergic site, with a higher affinity for the α2-adrenergic receptor subtype. nih.gov
In contrast to their action at α1-receptors, the components of this compound antagonize α2-adrenoceptors in a competitive fashion. researchgate.net In pithed rats, the vasopressor response to this compound was competitively reduced by yohimbine, an α2-antagonist, indicating that the vasoconstriction is mediated by α2-adrenoceptors. nih.govoup.com Similarly, the effect of dihydroergocristine on vasoconstriction was competitively reduced by yohimbine. nih.gov
Interactive Table: this compound and Component Effects on Alpha-Adrenergic Receptors
| Compound | Receptor Subtype | Action | Type of Interaction |
| This compound | α1 | Antagonist | Non-competitive |
| This compound | α2 | Antagonist (presynaptic) / Agonist (vascular) | Competitive |
| Dihydroergocristine | α1 | Antagonist | Non-competitive |
| Other Components | α1 | Antagonist | Competitive |
| All Components | α2 | Antagonist | Competitive |
This compound also interacts with the GABA-A receptor system. It binds with high affinity to the GABA-A receptor-associated chloride (Cl-) channel or ionophore. medchemexpress.commedchemexpress.commedchemexpress.comnih.govbiocrick.com This binding produces an allosteric interaction with the benzodiazepine (B76468) site. biocrick.com
In vitro studies on mouse brain synaptosomal membranes showed that this compound inhibited the binding of t-[3H]butylbicycloorthobenzoate ([3H]TBOB), a ligand that binds to the chloride ionophore. nih.gov The potency of this compound in this regard was greater than that of GABA itself, dihydroergosine, and dihydroergotamine. nih.gov Further investigation revealed that this compound non-competitively displaced [3H]TBOB binding, and this displacement was enhanced by GABA in a manner sensitive to the GABA-A antagonist bicuculline. nih.gov This finding suggests a positive coupling between GABA and this compound at the GABA-A receptor complex. nih.gov
Alpha 1-Adrenoceptor Antagonism (Non-competitive)
Neurotransmitter System Regulation
Synaptic Neurotransmitter Level Modulation
This compound modulates synaptic neurotransmitter levels, which is believed to be a major component of its mechanism of action. europa.eu It interacts with dopaminergic and serotonergic receptors as an agonist and with alpha-adrenoceptors as an antagonist. europa.eu This dualistic nature allows it to compensate for neurotransmitter deficits in dopaminergic and serotonergic systems while also counteracting potential hyperactivity in these same systems. nih.gov By blocking presynaptic alpha-adrenergic autoreceptors, this compound can increase the release of noradrenaline. nih.gov This modulation of synaptic neurotransmission is considered a more significant effect than its influence on cerebral blood flow. wikipedia.org
Monoamine Oxidase Enzyme Activity Reduction
A notable feature of aging is an increase in the levels of monoamine oxidase (MAO) enzymes. wikipedia.org These enzymes are responsible for degrading monoamine neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin, and their increased activity can lead to a depletion of these crucial signaling molecules. nih.govwikipedia.org this compound has been shown to modulate synaptic neurotransmission in the brains of elderly rats by reducing the levels of monoamine oxidase enzymes. nih.govmdpi.com This reduction in MAO activity can help to preserve the availability of catecholamines in the synaptic cleft, thereby supporting mental function. wikipedia.org The byproducts of MAO-mediated reactions, such as hydrogen peroxide and aldehydes, have neurotoxic potential, and excessive MAO activity may contribute to mitochondrial damage. nih.gov
Acetylcholine (B1216132) Release and Cholinergic Receptor Density Enhancement
This compound has been observed to influence the cholinergic system. In a rat experiment, it was found to regulate the release of the neurotransmitter acetylcholine from the hippocampus. nih.gov Furthermore, studies have indicated that this compound can lead to an increase in the number of cholinergic receptors. nih.gov This enhancement of acetylcholine release and receptor density suggests a potentiation of cholinergic neurotransmission.
Cellular Metabolic Effects
Beyond its influence on neurotransmitter systems, this compound also exerts significant effects on the metabolic processes within cells, particularly neurons. These effects include the stimulation of glucose utilization and the inhibition of a key enzyme involved in cellular signaling pathways.
Neuronal Glucose Metabolism Stimulation
This compound has been shown to increase neuronal metabolism. nih.gov Specifically, in rats, it stimulated the local utilization of glucose in brain regions associated with learning and memory. nih.govmdpi.com A similar effect on the cerebral metabolic rate of glucose (CMRGlc) was observed in patients with multi-infarct dementia, where administration of this compound mesilate led to a significant increase in CMRGlc in the cerebral cortex and basal ganglia. europa.eu This suggests that this compound can stimulate the glucose metabolism of neurons in the human brain. europa.eu The brain relies heavily on glucose for energy, with a large portion being used for neuronal signal transmission. frontiersin.org
Phosphodiesterase Inhibition
This compound mesylate has been identified as an inhibitor of phosphodiesterase (PDE), particularly the low-Km form of the enzyme, in brain homogenates from cats and rats. nih.govkarger.comkarger.com This inhibition was more pronounced with a purified low-Km PDE preparation. nih.govkarger.com The drug alters the kinetic properties of the enzyme. nih.govkarger.com This type of PDE inhibition is particularly relevant at normal cellular cAMP levels and does not interfere with cAMP production stimulated by hormones. nih.govkarger.com Research has confirmed that this compound and its components exert an inhibitory effect on both low and high Km phosphodiesterase systems in various rat brain areas, with a more significant impact on low substrate concentration phosphodiesterases. nih.gov
Preclinical Investigations of Dihydroergotoxine Efficacy and Neuroprotection
Neuroprotective Efficacy in Ischemic and Hypoxic Models
The neuroprotective properties of dihydroergotoxine have been extensively studied in models of reduced oxygen and blood supply to the brain. These studies are critical in understanding the compound's potential to protect neurons from the damaging cascade of events initiated by ischemia and hypoxia.
Cerebral Ischemia Models
In experimental models of cerebral ischemia, components of this compound have demonstrated significant neuroprotective activity. One of its key constituents, dihydroergocryptine (B134457) (DHEC), has been a particular focus of this research.
In a study utilizing a rat model of transient cerebral ischemia, induced by a 60-minute carotid occlusion combined with a sodium nitroprusside injection, oral administration of DHEC was shown to prevent the resulting behavioral abnormalities and memory impairment. nih.gov Furthermore, DHEC treatment was found to prevent the reduction in cerebral Na-K-ATPase activity, an enzyme whose decline reflects neuronal membrane damage due to altered energy metabolism following ischemia. nih.gov Another study reported that alpha-dihydroergocryptine (α-DHEC), a component of this compound, exhibited neuroprotective effects against total cerebral ischemia induced by MgCl2 in mice and facilitated the recovery of locomotor activity in rats following cerebral ischemic damage. nih.gov
| Parameter Evaluated | Model Details | Observed Effect of DHEC | Reference |
|---|---|---|---|
| Behavioral Abnormalities and Memory | Transient cerebral ischemia (60-min carotid occlusion + sodium nitroprusside) in rats. | Prevention of abnormalities and impairment. | nih.gov |
| Cerebral Na-K-ATPase Activity | Transient cerebral ischemia in rats. | Prevention of reduction in enzyme activity. | nih.gov |
| Locomotor Activity | Cerebral ischemic damage in rats. | Promoted recovery. | nih.gov |
Hypoxia and Anoxia Models
This compound and its components have also been assessed for their protective capabilities in models of hypoxia (reduced oxygen) and anoxia (absence of oxygen). In studies involving histocytic anoxia induced by sodium cyanide (NaCN) in both mice and rats, alpha-dihydroergocryptine (α-DHEC) demonstrated neuroprotective activity. nih.gov Additionally, research on dopaminergic drugs, including dihydroergocryptine, revealed a reversal of amnesia induced by hypobaric hypoxia in rats. nih.gov These findings suggest a potential role for this compound in mitigating the neuronal damage caused by oxygen deprivation.
| Compound Component | Model | Animal | Observed Effect | Reference |
|---|---|---|---|---|
| alpha-Dihydroergocryptine | Histocytic Anoxia (induced by NaCN) | Mice and Rats | Demonstrated neuroprotective activity. | nih.gov |
| Dihydroergocryptine | Hypobaric Hypoxia | Rats | Reverted induced amnesia. | nih.gov |
Prevention of Delayed Neuronal Death
A critical aspect of neuroprotection following ischemic events is the prevention of delayed neuronal death, a process of secondary damage that can occur hours to days after the initial insult. While direct studies on this compound are limited in this specific area, research on its component, dihydroergocryptine, offers relevant insights. Dihydroergocryptine has been shown to protect cultured rat cerebellar granule cells from glutamate-induced neurotoxicity. nih.gov This is significant because excessive glutamate (B1630785) release is a key factor in the excitotoxic cascade that leads to delayed neuronal death. By antagonizing this process, dihydroergocryptine may contribute to the prevention of secondary neuronal loss.
Neurodegenerative Disease Models
The potential therapeutic application of this compound has also been explored in preclinical models of neurodegenerative diseases, particularly those involving the dopaminergic system.
MPTP-Induced Parkinsonism Models
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to create animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra. nih.gov In a significant study involving an MPTP-induced parkinsonism model in monkeys, alpha-dihydroergocryptine (α-DHEC) demonstrated a protective effect on the neuronal degeneration triggered by the neurotoxin. nih.gov This protection was observed through assessments of the animals' behavior and morphological-cytochemical changes within the substantia nigra. nih.gov Furthermore, in these MPTP-treated monkeys, administration of α-DHEC led to a restoration of unstimulated malondialdehyde (MDA) values to control levels, indicating a reduction in lipid peroxidation and oxidative stress. nih.govresearchgate.net
Preservation of Neuronal Morphology and Brain Architecture
| Parameter | Observation in MPTP + α-DHEC Group | Reference |
|---|---|---|
| Neuronal Death in Substantia Nigra | Reduced compared to MPTP alone. | researchgate.net |
| Axonal Morphology in Pars Compacta | Presence of axons with features similar to control animals. | researchgate.net |
| Malondialdehyde (MDA) Levels | Restoration of unstimulated values to control levels. | nih.govresearchgate.net |
Cognitive Function and Behavioral Studies in Animal Models
Preclinical research has extensively used animal models to evaluate the effects of this compound on cognitive functions, particularly in the context of age-related cognitive decline and neurodegenerative conditions.
Impact on Learning and Memory-Related Brain Regions
Studies in animal models have demonstrated that this compound can positively influence brain regions associated with learning and memory. In rats, the compound has been shown to stimulate the local utilization of glucose in these specific brain areas. mdpi.com This enhancement of neuronal metabolism is a key indicator of its nootropic effects. mdpi.com
Further investigations in rats have revealed that this compound modulates synaptic neurotransmission. It achieves this by reducing the levels of monoamine oxidase enzymes, which are known to increase with age and can deplete essential catecholamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and adrenaline, thereby impairing mental function. mdpi.com Additionally, in rat experiments, it has been observed to regulate the a_cetylcholine_ release from the hippocampus and increase the number of cholinergic receptors. mdpi.com
Research in mice has further solidified these findings. Post-training administration of this compound improved memory recall, with intracerebral injections confirming a central mechanism of action. nih.gov The compound was found to enhance memory processing and retrieval in both active and passive avoidance paradigms. nih.gov Notably, it did not seem to improve the initial learning (acquisition) of tasks, suggesting its primary effect is on the consolidation and recall of memories rather than on the learning process itself. nih.gov The memory-enhancing effects were also demonstrated by its ability to reverse the amnesia induced by scopolamine, an anticholinergic drug. nih.gov
In aged male rats, both acute and subchronic treatment with a component of this compound, dihydroergocristine (B93913), facilitated the acquisition of active avoidance behavior and the retention of passive avoidance responses, which are typically diminished with age. nih.gov
Here is an interactive data table summarizing the effects of this compound on learning and memory in animal models:
| Animal Model | Key Findings | Reference |
| Rats | Increased local glucose utilization in brain regions related to learning and memory. | mdpi.com |
| Rats | Modulated synaptic neurotransmission by reducing monoamine oxidase levels. | mdpi.com |
| Rats | Regulated acetylcholine (B1216132) release from the hippocampus and increased cholinergic receptors. | mdpi.com |
| Mice | Improved memory recall scores in T-maze and passive avoidance tasks. | nih.gov |
| Mice | Characterized as an enhancer of memory processing and retrieval. | nih.gov |
| Aged Male Rats | Facilitated acquisition of active avoidance and retention of passive avoidance. | nih.gov |
Locomotor Activity Recovery Post-Ischemic Damage
Preclinical studies have also investigated the role of this compound in promoting physical recovery following brain injury. In rats that have experienced cerebral ischemic damage, a component of this compound, alpha-dihydroergocryptine, has been shown to promote the recovery of locomotor activity. nih.gov This suggests a neuroprotective effect that extends beyond cognitive function to include motor recovery.
Cerebrovascular Regulation Studies in Preclinical Models
This compound has been observed to have a positive influence on cerebral blood flow and metabolism. In animal models, it has demonstrated the ability to induce vasodilation and increase cerebral blood flow. mdpi.com In cat models with oligemically disturbed brain metabolism, this compound mesylate infusion showed a protective effect by stabilizing EEG activity and shifting the partial pressure of oxygen (pO2) distribution towards a more normal state. medchemexpress.com These findings suggest that the compound can help normalize cerebral metabolism and improve brain hemodynamics, which is crucial in conditions like cerebrovascular insufficiency. europa.eu
Other Preclinical Pharmacological Activities
Beyond its effects on cognition and cerebrovascular function, preclinical research has identified other potential therapeutic applications for this compound.
Antiproliferative Activity (e.g., in Prostate Cancer Cell Lines)
In vitro studies have demonstrated that this compound mesylate exhibits antiproliferative activity against human prostate cancer cell lines. It has been shown to inhibit the proliferation of cell lines such as LNCaP, MDA-PCA-2b, DU145, and PC3. medchemexpress.com The half-maximal growth-inhibition was observed at concentrations between 12 and 25 μg/mL. medchemexpress.com This suggests a potential role for this compound in cancer therapy, although further research is needed to elucidate the mechanisms behind this activity.
Here is an interactive data table summarizing the antiproliferative activity of this compound mesylate:
| Cell Line | Effect | Concentration for Half-Maximal Inhibition | Reference |
| LNCaP | Inhibition of proliferation | 12-25 μg/mL (18–38 μM) | medchemexpress.com |
| MDA-PCA-2b | Inhibition of proliferation | 12-25 μg/mL (18–38 μM) | medchemexpress.com |
| DU145 | Inhibition of proliferation | 12-25 μg/mL (18–38 μM) | medchemexpress.com |
| PC3 | Inhibition of proliferation | 12-25 μg/mL (18–38 μM) | medchemexpress.com |
Antihypertensive Activity
Originally developed for its blood pressure-lowering effects, this compound has shown antihypertensive activity in preclinical models. mdpi.com In spontaneously hypertensive rats, this compound mesylate was found to decrease blood pressure, an effect believed to be mediated through its interaction with peripheral dopamine receptors. medchemexpress.com
Anticonvulsant Effects
Preclinical research indicates that this compound exhibits anticonvulsant properties. tocris.com The compound interacts with several neurotransmitter systems implicated in seizure activity, including the GABAergic, dopaminergic, serotonergic, and adrenergic systems. tocris.comdrugbank.com
The primary mechanism behind its anticonvulsant activity is believed to be its interaction with the GABA-A receptor-chloride channel complex. tocris.com this compound binds with high affinity to this complex, leading to an allosteric interaction with the benzodiazepine (B76468) site. tocris.com This action is thought to enhance GABAergic transmission, the main inhibitory neurotransmitter system in the brain, thereby raising the seizure threshold.
However, the effects of this compound on seizure susceptibility appear to be complex and dependent on the specific convulsant agent used in preclinical models. In studies involving picrotoxin (B1677862) and bicuculline, which are GABA antagonists, low doses of this compound were found to increase the occurrence and decrease the latency of convulsions in rats. researchgate.net This suggests that at lower concentrations, this compound might paradoxically diminish GABAergic transmission. researchgate.net Conversely, at higher doses, this compound offered protection against strychnine-induced convulsions, indicating a different mechanism of action against seizures not primarily mediated by the GABA system. researchgate.net
The following table summarizes the observed effects of this compound in preclinical models of convulsions.
| Convulsant Agent | This compound Effect | Proposed Mechanism |
| Picrotoxin | Increased convulsion occurrence, decreased latency | Diminution of GABAergic transmission at low doses researchgate.net |
| Bicuculline | Increased convulsion occurrence, decreased latency | Diminution of GABAergic transmission at low doses researchgate.net |
| Strychnine | Decreased convulsion occurrence, delayed onset | Not specified, but distinct from GABAergic effects researchgate.net |
Sleep-Wakefulness Cycle Modulation
Preclinical studies have demonstrated that this compound can modulate the sleep-wakefulness cycle. nih.gov Research in feline models has shown that administration of this compound leads to an increase in wakefulness and slow-wave sleep, while concurrently decreasing the amount of rapid eye movement (REM) sleep. nih.gov
These alterations in the sleep architecture were observed to be relatively stable with repeated administration, although a slight diminution of the effect was noted over time. nih.gov The modulation of the sleep-wakefulness cycle by this compound is thought to be a potential indicator of its beneficial effects observed in other contexts. nih.gov
The impact of this compound on the different stages of the sleep-wake cycle is detailed in the table below.
| Sleep-Wake State | Effect of this compound |
| Wakefulness | Increased nih.gov |
| Slow-Wave Sleep | Increased nih.gov |
| REM Sleep | Decreased nih.gov |
Clinical Research on Dihydroergotoxine
Methodological Considerations in Dihydroergotoxine Clinical Trials
Design of Controlled Trials (e.g., Randomized, Double-Blind, Placebo-Controlled)
Clinical trials investigating the efficacy of this compound have employed various designs, with an emphasis on controlled methodologies to minimize bias. The gold standard for establishing therapeutic efficacy, the randomized, double-blind, placebo-controlled trial, has been a common feature in the evaluation of this compound. nih.govbmj.comd-nb.info In this design, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the investigators know which treatment is being administered until the study is completed. nih.gov This blinding is crucial to prevent the expectations of patients and researchers from influencing the outcomes.
Many studies have been designed as parallel-group trials, where one group receives this compound and another receives a placebo for the entire study duration. d-nb.infonih.gov Some trials have utilized a crossover design, where patients receive both treatments in a sequential, randomized order. nih.gov The duration of these trials has varied, with many lasting for 12 weeks, though some have extended for several months or even years to assess long-term effects. nih.goveuropa.eu For instance, one study protocol outlined a six-month treatment period per patient. nih.gov
Challenges Related to Study Design and Population Heterogeneity
A significant challenge in the clinical evaluation of this compound has been the heterogeneity of the patient populations studied. europa.eueuropa.eu Early studies often included patients with a wide range of diagnoses and symptoms, such as "cerebral insufficiency," "senile mental deterioration," or "age-related mental deterioration," which lacked precise and uniform diagnostic criteria. europa.eunih.gov This makes it difficult to compare results across studies and to identify specific patient populations that might benefit most from the treatment. europa.eu
The diagnostic criteria for conditions like dementia have evolved significantly over time. europa.eu Many of the older trials were conducted before the establishment of current standardized diagnostic criteria, such as the DSM criteria for dementia. europa.eu This raises concerns about whether the patient populations in these earlier studies are representative of currently defined conditions, such as Alzheimer's disease or vascular dementia. europa.eu The inclusion of patients with different underlying pathologies, such as primary degenerative dementia versus multi-infarct dementia, within the same trial further complicates the interpretation of the results. nih.govtajpharma.com
Evolution of Clinical Research Methods Over Time and Modern Relevance
The methodology of clinical trials has advanced considerably since many of the initial studies on this compound were conducted. europa.eu Early research often included case reports and uncontrolled trials, which are now considered less reliable for establishing efficacy. nih.gov Over time, there has been a shift towards more rigorous designs, such as randomized, double-blind, placebo-controlled trials. bmj.com
The evolution of statistical methods and the emphasis on predefined primary efficacy endpoints have also strengthened the quality of clinical research. europa.eu However, many older this compound studies lacked well-defined primary endpoints, making it difficult to assess the clinical relevance of the findings. europa.eu
Outcome Measurement in Clinical Studies (e.g., Global Rating, Comprehensive Rating Scales)
A variety of outcome measures have been used in clinical trials of this compound to assess its effects on cognitive and neurosensory functions. These can be broadly categorized into global rating scales and comprehensive rating scales. europa.eunih.gov
Comprehensive Rating Scales: These are more detailed instruments that assess various domains of cognitive function, behavior, and daily living activities. Some of the scales frequently used in this compound trials include:
Sandoz Clinical Assessment Geriatric (SCAG) scale: This scale, or its French version (EACG), has been used to evaluate a range of symptoms in elderly patients with mental deterioration. europa.eu
Crichton Geriatric Behaviour Rating Scale: This scale assesses behavior in geriatric patients. europa.eu
Nurses' Observation Scale for In-Patient Evaluation (NOSIE): This scale is used to rate the behavior of hospitalized patients. europa.eu
Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E): This tool has been used to rate memory and other complaints in the elderly. nih.gov
While these scales provide more detailed information than global ratings, the specific items showing improvement have varied across studies. europa.eu In some trials, statistically significant improvements were seen only on certain subscales or for a limited number of symptoms. europa.eueuropa.eu The clinical relevance of these changes can sometimes be difficult to ascertain, especially when numerical scores are not provided. europa.eu
Efficacy in Cognitive and Neurosensory Impairment
Dementia and Dementia-Related Symptoms
This compound has been extensively studied for its potential efficacy in treating dementia and dementia-related symptoms. nih.govwikipedia.org The targeted conditions have included Alzheimer's disease, vascular dementia, and what was often termed "primary dementia of undetermined type" or "senile dementia." europa.eutajpharma.com
A meta-analysis of multiple trials indicated that this compound had a statistically significant, albeit modest, effect compared to placebo. nih.gov This analysis found favorable outcomes for this compound on both global rating scales and comprehensive rating scales. europa.eunih.gov For instance, one analysis of trials using global ratings showed a significant effect favoring this compound (OR 3.78). europa.eu Similarly, for trials using comprehensive ratings, a significant mean difference favoring the compound was observed (WMD 0.96). europa.eu
However, the clinical significance of these findings remains a point of discussion. nih.gov While some studies reported improvements in specific symptoms like mental alertness, confusion, recent memory, and orientation, the magnitude of these improvements was often small. nih.govresearchgate.net Furthermore, results have not been consistently positive across all studies and for all measured outcomes. europa.eueuropa.eu Some trials failed to show a significant superiority of this compound over placebo, while others only demonstrated improvements on certain sub-items of the rating scales used. europa.eumentalhealthbulletin.org
Global Cognitive Improvement
Age-Related Cognitive Decline and Senile Impairment
This compound has been extensively studied for its potential to alleviate symptoms associated with age-related cognitive decline and senile impairment. fishersci.co.uk It is considered a treatment for various symptoms in elderly patients, including dizziness, inability to concentrate, and slowed memory. nih.gov
A 12-week, double-blind, randomized, placebo-controlled study was conducted on 62 patients with mild to moderate senile mental deterioration. The results showed a statistically significant difference between the treatment and placebo groups across several symptoms, including emotional withdrawal, conceptual disorganization, depressive mood, and disorientation. wikipedia.org
Another 24-week double-blind, placebo-controlled study involved 58 residents of homes for the elderly with mild to moderate forms of senile mental deterioration. wikipedia.org The group receiving ergoloid mesylates (this compound) demonstrated significant improvement in all items on the Sandoz Clinical Assessment Geriatric Scale (SCAG), whereas the placebo group showed slight deterioration. fishersci.no Although quantitative psychometric tests did not show changes for either group, qualitative aspects like attention and concentration improved. fishersci.no
Table 1: Key Studies on this compound in Age-Related Cognitive Decline and Senile Impairment
| Study (Year) | Design | Patient Population | Key Findings | Reference |
|---|---|---|---|---|
| Roubicek (1972) | Double-blind, randomized, placebo-controlled | 62 patients with mild to moderate senile mental deterioration | Statistically significant improvement in multiple symptoms including emotional withdrawal and depressive mood. | wikipedia.org |
| Van Loveren-Huyben (1984) | Double-blind, placebo-controlled | 58 residents of old people's homes with mild to moderate senile mental deterioration | Significant improvement in all items on the Sandoz Clinical Assessment Geriatric Scale for the treatment group. | wikipedia.orgfishersci.no |
Cerebrovascular Insufficiency and Associated Disorders
This compound has been utilized in the management of cerebrovascular insufficiency and its related symptoms. nih.gov It is thought to dilate cerebral blood vessels, reduce vascular resistance, and increase cerebral blood flow. nih.gov
An open controlled study involving 74 male patients with peripheral and cerebrovascular insufficiency demonstrated an improvement in the early symptoms of reduced cerebral blood circulation and a decrease in pathological EEG changes after six weeks of treatment. wikipedia.org The European Medicines Agency's assessment report referenced 19 papers on this topic, of which eight were randomized, double-blind, placebo-controlled studies. wikipedia.org However, a double-blind study comparing this compound to papaverine (B1678415) in elderly patients with complaints attributable to cerebral arteriosclerosis with cerebrovascular insufficiency did not find a significant difference between the two treatments. wikipedia.org
Acquired Intellectual Impairment (Abiotrophic and Arteriopathic Origins)
Research has been undertaken to evaluate the efficacy of this compound in treating acquired intellectual impairment stemming from different underlying causes. A single-center, double-blind, randomized, controlled clinical trial was designed to compare the clinical efficacy of this compound against a placebo. wikipedia.org The trial aimed to define its indications in the treatment of acquired dementia of abiotrophic origin (degeneration from primary cerebral atrophy) or arteriopathic origin (deterioration resulting from multiple cerebral infarcts). wikipedia.org The study involved three groups of increasing severity and was planned for a duration of six months per patient. wikipedia.org
Efficacy in Vascular Disorders
Peripheral Arterial Occlusive Disease and Intermittent Claudication
The therapeutic potential of this compound has been investigated in patients with peripheral arterial occlusive disease, specifically for the ancillary treatment of intermittent claudication. wikipedia.org
Raynaud's Syndrome (Ancillary Treatment)
This compound has been investigated for its potential role as an ancillary treatment for Raynaud's syndrome, a condition characterized by reduced blood flow to the extremities. e-lactancia.org In some European Union member states, it was approved under the broader indication of "peripheral vascular disease," which encompasses Raynaud's syndrome. europa.eueuropa.eu
Visual Acuity Decrease and Visual Field Disturbances of Presumed Vascular Origin
The use of this compound for treating decreased visual acuity and visual field disturbances thought to be of vascular origin has been the subject of several clinical studies. However, the supporting evidence has been deemed insufficient to establish clear efficacy. europa.eu
An assessment by the CHMP identified seven studies submitted in support of this indication, all of which were older and had significant methodological shortcomings. europa.eu For instance, an open trial in 1979 by Bronner involved 25 elderly patients with atherosclerosis and vision problems. After one month of treatment with oral this compound, improvements were noted in visual acuity and hemodynamic flow. europa.eu Another study in 1975 by Ourgaud administered this compound to 26 patients with arteriosclerosis-related retinal conditions and reported improvement in 17 of them. europa.eu
Efficacy in Other Clinical Conditions
Migraine Prophylaxis (Limitations in Efficacy Conclusions)
Two key studies investigated a component of this compound, dihydroergocryptine (B134457), in comparison to established migraine prophylactic medications, propranolol (B1214883) and flunarizine (B1672889). europa.eu While these were double-blind, active-controlled studies, the absence of a placebo group means that it is not possible to determine if this compound is more effective than no treatment at all. europa.eu Although propranolol and flunarizine are recognized treatments for migraine prevention, without a placebo comparison, the true efficacy of the investigational drug remains unproven. europa.eunih.gov
Due to these significant limitations in the clinical trial data, regulatory bodies have concluded that the efficacy of this compound for migraine prophylaxis cannot be confirmed. europa.eu
Essential Hypertension Management
This compound has been studied for the management of essential hypertension, with research indicating its potential to lower blood pressure.
A single-blind, randomized controlled trial involving 28 patients hospitalized with hypertensive emergencies compared the effectiveness of intravenous this compound mesylate (DHT) with clonidine. nih.gov The study found that a 1.5 mg infusion of DHT significantly reduced both systolic and diastolic blood pressure. nih.gov
Table 1: Blood Pressure Reduction in Hypertensive Emergencies
| Treatment Group | Baseline Blood Pressure (SBP/DBP) (mmHg) | Blood Pressure after 1 hour (DHT) / 150 mins (CLO) (SBP/DBP) (mmHg) |
|---|---|---|
| This compound (DHT) | 227 ± 2 / 128 ± 2 | 160 ± 4 / 94 ± 2 |
| Clonidine (CLO) | 221 ± 3 / 123 ± 3 | 166 ± 5 / 95 ± 3 |
Data from a single-blind randomized controlled study. nih.gov
Another study investigated the mechanism of action of this compound in 20 subjects with essential hypertension. ahajournals.orgnih.gov The findings suggest that its antihypertensive effect is mediated by the stimulation of peripheral dopamine (B1211576) receptors. ahajournals.orgnih.gov This stimulation leads to a decrease in plasma norepinephrine (B1679862) levels, which in turn results in reduced blood pressure and heart rate. nih.gov The administration of domperidone, a peripheral dopamine receptor antagonist, was found to prevent these effects. nih.gov
Table 2: Hemodynamic and Neurochemical Effects of this compound in Essential Hypertension
| Parameter | Baseline (Placebo) | After this compound |
|---|---|---|
| Systolic Blood Pressure (mmHg) | 175 ± 5 | 156 ± 4 |
| Diastolic Blood Pressure (mmHg) | 109 ± 4 | 95 ± 3 |
| Heart Rate (beats/min) | 71 ± 2 | 63 ± 2 |
| Plasma Norepinephrine (pg/ml) | 368 ± 39 | 238 ± 33 |
Data from a study in 20 subjects with essential hypertension. nih.gov
Combination Therapy Studies with this compound
This compound and Phosphatidylcholines (Lecithin) in Neurological Conditions
The combination of this compound (as ergoloid mesylates) and phosphatidylcholines (lecithin) has been investigated in the context of neurological conditions, specifically Alzheimer's disease. The rationale for this combination therapy stems from the distinct mechanisms of action of the two compounds, with lecithin (B1663433) acting as a precursor to the neurotransmitter acetylcholine (B1216132). mdpi.com
A key clinical trial in this area was a 10-week, placebo-controlled, double-blind crossover study involving seven patients with Alzheimer's-type dementia. nih.gov The study aimed to determine if the combination of lecithin and ergoloid mesylates could produce cognitive improvements. nih.gov
The results of this trial did not show a significant benefit of the combination therapy. nih.gov There was no statistically significant improvement in the patients' performance on the Delayed Recognition Span Test, which assesses abilities such as detecting spatial arrangements, recognizing faces, and identifying new words. nih.gov Furthermore, scores on the Dementia Rating Scale did not differ significantly between the treatment and placebo phases. nih.gov
A Cochrane review on the use of lecithin for dementia and cognitive impairment also included studies on combination therapies. cochranelibrary.com This review highlighted the general lack of convincing evidence for the efficacy of lecithin, either alone or in combination with other agents like this compound, in treating Alzheimer's disease. cochranelibrary.comnih.gov
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6436666 |
| Dihydroergocornine (B1204045) | 15033 |
| Dihydroergocristine (B93913) | 15034 |
| Dihydroergocryptine | 21855 |
| Phosphatidylcholine | 454202 |
| Lecithin | 5777005 |
| Propranolol | 4946 |
| Flunarizine | 3379 |
| Clonidine | 2803 |
| Domperidone | 3151 |
| Heparin | 772 |
| Vitamin A | 445354 |
| Vitamin E | 14985 |
This compound and Cytidine Diphosphate Choline (CDP-Choline) for Vascular and Cognitive Function
The combination of this compound and Cytidine Diphosphate Choline (CDP-Choline), also known as Citicoline, is utilized in certain pharmaceutical preparations for its potential synergistic effects on vascular health and cognitive processes. flybase.org While extensive clinical trial data on this specific combination is not widely available, the therapeutic rationale is based on the distinct mechanisms of each component.
This compound is understood to improve cerebral blood flow and enhance oxygen utilization in the brain, which may contribute to improved cognitive and mental performance. flybase.org CDP-Choline is an essential intermediate in the biosynthesis of phospholipids (B1166683) that make up cell membranes, particularly in the brain. flybase.orgwikipedia.org Research on CDP-Choline suggests it has neuroprotective qualities and may support cognitive function by potentially increasing neurotransmitter levels and promoting cerebral blood flow. flybase.orgwikipedia.org
This compound with Esculoside and Rutoside for Vascular and Circulatory Conditions
The combination of this compound, Esculoside (also known as Aesculin), and Rutoside (also known as Rutin) has been the subject of clinical research for its potential benefits in treating various vascular and circulatory disorders, including chronic venous insufficiency and varicose diseases. flybase.orgnih.gov This formulation is designed to act synergistically, with this compound improving arterial circulation and tissue oxygenation, Esculoside providing venotonic effects, and Rutoside strengthening blood vessels. flybase.orgnih.gov
Several clinical studies, primarily conducted in the mid-20th century, have evaluated the efficacy of this combination therapy. These studies, although older, provide insights into the clinical application of this compound mixture.
A double-blind, placebo-controlled study by Lambelet (1973) involved 50 patients with venous insufficiency. The group receiving the active combination of this compound, Esculoside, and Rutoside showed a decided superiority over the placebo group in both global evaluation and in the improvement of subjective and objective symptoms. nih.gov An earlier uncontrolled study by the same author with 52 patients had also shown that 77% of subjective symptoms responded favorably to the treatment. nih.gov
Other studies have reported similar positive outcomes. A trial by Schwaar (1969) on 172 patients with varicose diseases and their complications found that all patients showed improvement. nih.gov The author concluded that the combination enhances arterial circulation, tissue oxygenation, and vein tonicity. nih.gov Weitgasser (1968) investigated the pharmacological action in 208 outpatients with various varicose syndromes and post-thrombotic complaints, finding a beneficial effect on both the arterial and venous systems of the peripheral circulation. nih.gov
The following table summarizes the findings from various clinical studies on this combination:
| Study | Number of Patients | Condition(s) Treated | Key Findings | Citation |
| Schwaar (1969) | 172 | Varicose diseases and their complications | All patients showed improvement; improved arterial circulation, tissue oxygenation, and vein tonicity. | nih.gov |
| Weitgasser (1968) | 208 | Prevaricosis, varicose syndromes, post-thrombotic complaints | Exerted a beneficial effect on both arterial and venous peripheral circulation. | nih.gov |
| Gordon (1972) | 35 | Symptoms of varicose veins | An improvement was noted in 27 cases (12 extremely good, 5 very good, 10 good). | nih.gov |
| Lambelet (1973) | 50 | Venous insufficiency | The active combination was significantly superior to placebo in improving subjective and objective symptoms. | nih.gov |
| Horakova-Nedvidkova (1970) | 59 | Chronic venous insufficiency, varicose eczema, ulcus cruris | 18 cases were clinically highly improved, and 31 patients were improved, with objective reduction in leg circumference. | nih.gov |
Compound Identification
Pharmacokinetics and Metabolism Research of Dihydroergotoxine
Absorption and Systemic Bioavailability Studies
Following oral administration, dihydroergotoxine is rapidly absorbed from the gastrointestinal tract. mims.com However, its systemic bioavailability is relatively low, estimated to be around 25%. researchgate.netwikipedia.orgmims.comdrugbank.com This is largely attributed to a significant first-pass metabolism in the liver, where approximately 50% of the absorbed dose is eliminated before reaching systemic circulation. drugbank.com
Peak plasma concentrations of the individual components of this compound are typically reached within 1.5 to 3 hours after oral administration. mims.com
Metabolic Pathways and metabolite Identification in Hepatic Systems
The liver is the primary site of this compound metabolism. drugbank.comnih.gov In vitro studies using rat and bovine liver microsomes, as well as human cell lines, have been instrumental in elucidating the metabolic pathways. researchgate.netdrugbank.comnih.gov
Hydroxylation and Demethylation Processes
The principal metabolic transformation of the this compound components involves hydroxylation. researchgate.netdrugbank.comnih.gov The major metabolites identified are hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine. researchgate.netdrugbank.comnih.gov In addition to hydroxylation, the biotransformation of dihydroergocornine (B1204045) also involves the cleavage of the proline ring in the peptide portion of the molecule and the splitting of the amide bond, which results in the formation of dihydrolysergic acid amide. nih.gov
Role of Hepatic Microsomal Enzymes (e.g., Cytochrome P-450 Isozymes)
The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isozyme. drugbank.comtandfonline.comnih.gov In vitro studies with cultured human hepatocytes and cell lines expressing single human CYP450 isoforms have demonstrated that mono- and dihydroxy metabolites of alpha-dihydroergocryptine are exclusively formed in cells expressing CYP3A4. nih.gov Furthermore, alpha-dihydroergocryptine has been shown to inhibit CYP3A4-mediated metabolism and induce CYP3A4 mRNA in cultured human hepatocytes. nih.gov
Pharmacokinetics of Major Metabolites
Following oral administration, the plasma concentrations of the hydroxylated metabolites of this compound are significantly higher than those of the parent compounds. researchgate.netdrugbank.comnih.gov In a study involving a healthy volunteer, the peak plasma concentrations (Cmax) of hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine were found to be approximately one order of magnitude higher than their respective parent compounds. nih.gov This indicates rapid and extensive metabolism of this compound after absorption. drugbank.com
The plasma elimination half-life of co-dergocrine mesylate (a mixture of the mesylate salts of this compound alkaloids) is biphasic, with an initial phase of 1.5 to 2.5 hours and a terminal phase of 13 to 15 hours. mims.com
Excretion Pathways
The primary route of elimination for this compound and its metabolites is through the bile in the feces. drugbank.comnih.gov A smaller portion is excreted in the urine. drugbank.com After intravenous administration, approximately 8.4% of the dose is eliminated in the urine, while after oral administration, this value is about 2%. drugbank.com The urinary excretion of the unchanged drug is minimal, with the majority of the excreted compounds being conjugated metabolites. drugbank.com
Advanced Methodologies in Dihydroergotoxine Research
In Silico Modeling and Molecular Docking Studies (e.g., Protein-Ligand Interactions)
Computational approaches, including in silico modeling and molecular docking, have provided valuable insights into the molecular mechanisms of dihydroergotoxine's action. These studies investigate the binding interactions between the constituent alkaloids and their protein targets at a molecular level. researchgate.netnih.gov
Molecular docking simulations are used to predict the binding affinity and orientation of ligands within the active site of a target protein. researchgate.net For instance, studies have explored the interactions of dihydroergotamine (B1670595), a related compound, with the 5-HT1B receptor, revealing key residues involved in the binding and activation of the receptor. nih.gov Such studies can elucidate subtle differences in the pharmacological profiles of structurally similar ergot alkaloids. nih.gov
Molecular dynamics simulations further refine these models by examining the stability of the protein-ligand complexes over time. nih.gov These simulations can reveal differences in the root-mean-square fluctuations (RMSF) of the ligand and protein, indicating the tightness of binding. nih.gov The molecular mechanics generalized Born surface area (MM-GBSA) method is often employed to calculate the binding free energies, providing a more quantitative measure of binding strength. nih.gov These computational techniques have also been used to screen for potential interactions of this compound with other targets, such as the main protease of SARS-CoV-2. scispace.com
Electrophysiological Measurements (e.g., Quantitative EEG)
Quantitative electroencephalography (qEEG) is a non-invasive technique used to measure the electrical activity of the brain and has been employed to assess the central effects of this compound. mdpi.comnih.gov Studies in both healthy volunteers and patients have shown that this compound can induce characteristic changes in the EEG power spectrum. mdpi.comnih.govresearchgate.net
A common finding in these studies is a "vigilance-stabilizing" effect, characterized by a decrease in the power of slow delta and theta frequencies and an increase in the power of alpha and/or beta frequencies. nih.govresearchgate.net These changes are interpreted as an improvement in brain metabolic function and an increase in alertness. mdpi.complatinumpharma.com.pk For example, in a double-blind, placebo-controlled study, this compound was shown to protect the brain against hypoxia-induced reductions in alertness and intellectual function, as measured by qEEG and psychometric tests. mdpi.com
Comparative studies have also been conducted to differentiate the EEG profiles of this compound from other cerebral metabolic enhancers. nih.gov In elderly volunteers, this compound induced a decrease in alpha activity along with marked decreases in slow and fast activities, a profile similar to thymoleptics with sedative effects. nih.gov These electrophysiological measurements provide objective evidence of the compound's effects on brain function. researchgate.net
Polysomnographic Evaluation in Neurocognitive Research
Polysomnography (PSG) is the gold standard for evaluating sleep architecture and has been used to investigate the effects of this compound on the sleep-wakefulness cycle. nih.govnih.govnih.gov These studies provide detailed information on various sleep parameters, including sleep stages, sleep latency, and sleep efficiency.
Animal studies in cats have shown that this compound can alter the sleep-wakefulness cycle, with effects being dose-dependent. nih.gov At higher doses, it was found to suppress sleep, particularly REM sleep, while increasing wakefulness. nih.gov Repeated administration in cats led to an increase in wakefulness and slow-wave sleep, and a decrease in REM sleep. nih.gov
In human studies, the effects of dihydroergocristine (B93913), a component of this compound, on sleep and cognitive function have been investigated in elderly subjects. nih.gov Nightly polysomnographic evaluations were conducted alongside cognitive tests. nih.gov The results showed that dihydroergocristine treatment was associated with improvements in memory. nih.gov A significant direct relationship was also found between the effect of dihydroergocristine on REM sleep and the memory test results, supporting the role of REM sleep in cognitive function restoration. nih.gov Some studies have noted that this compound may cause sleep difficulties as a side effect. europa.eu
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 11032-41-0 |
| Dihydroergocornine (B1204045) | 22969 |
| Dihydroergocristine | 17479-19-5 |
| Dihydro-α-ergocryptine | 20338 |
| Dihydro-β-ergocryptine | 20339 |
| 8'-hydroxy-dihydroergocryptine | 10246755 |
| Clopamide | 2810 |
| Reserpine | 5770 |
| Nicergoline | 4469 |
| Lisuride | 3016845 |
| Ibudilast | 3670 |
| Propentofylline | 4927 |
| Ergotamine | 8223 |
Emerging Research Areas and Future Directions for Dihydroergotoxine
Targeted Investigation into Specific Dementia Subtypes (e.g., Vascular Dementia)
While historically studied in the context of broad "senile dementia" or "age-related cognitive decline," a significant future direction for dihydroergotoxine research lies in its targeted investigation within specific, well-defined dementia subtypes. Of particular interest is vascular dementia. Some clinical trial reviews have suggested that this compound may have a more pronounced effect in patients with vascular dementia compared to those with Alzheimer's disease. acpjournals.org A comprehensive meta-analysis of 47 studies indicated the largest effect size for this compound in the diagnostic group for vascular dementia. acpjournals.org
Future research should focus on large-scale, well-designed clinical trials with patients diagnosed with vascular dementia using modern diagnostic criteria. These studies would help to clarify the compound's efficacy in this specific patient population. nih.gov Such targeted investigations could potentially lead to a more defined therapeutic role for this compound in the management of cognitive symptoms associated with cerebrovascular disease. europa.eu
Development of Novel Drug Delivery Systems and Formulations
The bioavailability and therapeutic efficacy of this compound could be enhanced through the development of novel drug delivery systems. evitachem.com Research into innovative formulations is an emerging area of interest. One promising approach is the development of fast-dissolving tablets (FDTs). metfop.edu.inpharmascholars.comresearchgate.netajptonline.com FDTs disintegrate rapidly in the mouth without the need for water, which can be particularly beneficial for geriatric patients who may have difficulty swallowing conventional tablets. metfop.edu.inpharmascholars.comajptonline.com Studies have explored the use of superdisintegrants to achieve rapid tablet disintegration and drug release. researchgate.net For the poorly water-soluble this compound, dispersible tablets containing an organic acid have been shown to improve its dissolution rate. metfop.edu.inpharmascholars.comresearchgate.net
Another avenue for exploration is the potential of intranasal drug delivery. This route could potentially enhance bioavailability and provide more direct access to the central nervous system. evitachem.com Further research into these and other novel delivery systems, such as those utilizing nanotechnology, could optimize the pharmacokinetic profile of this compound and improve patient compliance. pharmascholars.com
Deeper Elucidation of Primary and Secondary Mechanisms of Action
While this compound has been in clinical use for decades, its precise mechanisms of action are not fully understood. europa.eueuropa.eunih.govdrugbank.com It is known to interact with multiple neurotransmitter systems, acting as an antagonist at alpha-adrenergic receptors and as an agonist at dopaminergic and serotonergic receptors. europa.eueuropa.eudrugbank.com This complex pharmacology likely contributes to its observed clinical effects.
Initially, it was believed that the primary mode of action was an increase in cerebral blood flow. europa.eueuropa.eu However, current thinking suggests that its major effect may be the modulation of synaptic neurotransmission. wikipedia.org this compound has been shown to increase neuronal metabolism and stimulate glucose utilization in brain regions associated with learning and memory. mdpi.com
Future research should aim to further elucidate these primary and secondary mechanisms. This could involve advanced neuroimaging techniques to map its effects on brain activity and neurotransmitter systems in real-time. Additionally, molecular studies could further detail its interactions with specific receptor subtypes and downstream signaling pathways. A deeper understanding of its multifaceted mechanism of action is crucial for optimizing its therapeutic use and identifying potential new applications.
Role in Oxidative Stress and Antioxidative Pathways (e.g., GSH System, Lipid Peroxidation)
The role of this compound in modulating oxidative stress and antioxidative pathways is a promising area for future research. Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. nih.govunimore.it The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.
Research suggests that this compound may possess antioxidant properties. evitachem.com Future studies should investigate its effects on key components of the cellular antioxidant defense system, such as the glutathione (B108866) (GSH) system. This includes examining its impact on enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST). nih.govunimore.it Furthermore, its ability to mitigate lipid peroxidation, a process where free radicals damage lipids in cell membranes, warrants investigation. unimore.itbvsalud.orgmdpi.com The main products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are markers of oxidative damage. mdpi.com Understanding how this compound influences these pathways could reveal a neuroprotective mechanism relevant to dementia and other neurodegenerative conditions.
Application of Computational and Systems Pharmacology Approaches
Computational and systems pharmacology approaches offer powerful tools to explore the complex actions of this compound. tandfonline.com These methods can be used to model its interactions with multiple targets and predict its effects on biological networks. uq.edu.au For instance, molecular docking and molecular dynamics simulations can provide insights into the binding of this compound to its various receptor targets at an atomic level. tandfonline.comchemrxiv.org
These computational models can help to:
Identify key structural features responsible for its activity.
Predict potential off-target effects.
Simulate its impact on complex signaling cascades.
By integrating experimental data with computational modeling, a more comprehensive understanding of this compound's polypharmacology can be achieved. This in-silico approach can guide the design of future studies and potentially identify new therapeutic opportunities for this compound.
Re-evaluation in the Context of Contemporary Neuroscientific Discoveries and Biomarkers
The landscape of neuroscience and dementia research has evolved significantly since this compound was first introduced. thieme-connect.com A re-evaluation of this compound in the context of contemporary neuroscientific discoveries and the use of modern biomarkers is warranted. pharmafocusamerica.com
The development of biomarkers for various neurological conditions allows for more precise patient stratification and objective measurement of treatment effects in clinical trials. mdbneuro.comclinicalleader.com Future studies on this compound should incorporate relevant biomarkers to assess its impact on underlying disease pathology. For example, in studies of vascular dementia or Alzheimer's disease, biomarkers related to neuroinflammation, neurodegeneration (like neurofilament light chain), and synaptic dysfunction could provide valuable insights into its mechanism of action. frontiersin.org
Furthermore, advances in our understanding of the molecular and cellular basis of neurodegenerative diseases open up new avenues for investigating this compound's effects. pharmafocusamerica.com For instance, its influence on processes like neuroinflammation, protein aggregation, and neuroplasticity could be explored using modern laboratory techniques. This re-evaluation has the potential to reposition this compound within the current therapeutic landscape for cognitive disorders.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying dihydroergotoxine in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and mobile phase comprising 0.02 mol/L sodium bicarbonate (pH 9.0) and acetonitrile (60:40 v/v) is a validated approach. Detection at 220 nm ensures linearity (1–20 μg/mL) and high recovery rates (~99.1%) . Researchers should validate this method for matrix-specific applications (e.g., plasma, tissue homogenates) by assessing precision, accuracy, and limits of detection.
Q. What preclinical pharmacological profiles of this compound are well-documented?
- Methodological Answer : Preclinical studies in rodent models demonstrate its effects on cerebral blood flow (CBF) and metabolism under hypoxic or hypertensive conditions. For example, this compound (1–5 mg/kg, subcutaneous) attenuates cerebral edema and improves metabolic recovery in ischemia-reperfusion models . Researchers should prioritize dose-response studies and cross-validate findings using behavioral assays (e.g., Morris water maze for cognitive effects) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s neurochemical effects across different experimental models?
- Methodological Answer : Discrepancies (e.g., variability in dopamine modulation or CBF enhancement) may arise from species-specific pharmacokinetics or methodological differences. To address this:
Conduct systematic reviews with meta-analyses to identify trends across studies .
Replicate experiments using standardized protocols (e.g., consistent anesthesia, dosing intervals) .
Use multimodal imaging (e.g., PET/MRI) to correlate neurochemical changes with functional outcomes .
Q. What experimental design considerations are critical for studying dihydrootoxine’s molecular interactions, such as SARS-CoV-2 Mpro inhibition?
- Methodological Answer : For in silico studies (e.g., molecular docking against viral proteases):
- Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validate docking results with molecular dynamics simulations (≥100 ns) to assess binding stability .
- Cross-reference with in vitro enzyme inhibition assays (e.g., fluorescence-based Mpro activity) to confirm computational predictions .
Q. How should researchers design in vivo studies to evaluate this compound’s long-term neuroprotective effects?
- Methodological Answer :
Model Selection : Use transgenic Alzheimer’s or Parkinson’s disease models (e.g., APP/PS1 mice) to mimic chronic neurodegeneration .
Dosing Regimen : Implement staggered dosing (e.g., 0.5–2 mg/kg/day, oral) over 6–12 weeks to assess cumulative effects.
Endpoint Analysis : Combine histopathology (e.g., amyloid-β plaque quantification) with behavioral tests (e.g., Y-maze for spatial memory) .
Control Groups : Include vehicle controls and comparator drugs (e.g., memantine) to contextualize efficacy .
Data Analysis & Presentation
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Use non-linear regression (e.g., GraphPad Prism) to model dose-response curves (EC50/IC50 calculations).
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
- Report effect sizes (Cohen’s d) and confidence intervals to enhance reproducibility .
Q. How can researchers ensure ethical and rigorous data collection in human trials involving this compound?
- Methodological Answer :
- Adhere to CONSORT guidelines for clinical trial reporting.
- Use double-blinded, placebo-controlled designs with stratified randomization .
- Incorporate biomarkers (e.g., CSF tau levels) as secondary endpoints to supplement cognitive scores .
Handling Contradictory Evidence
Q. How should conflicting findings on this compound’s receptor affinity (e.g., α-adrenergic vs. dopaminergic) be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
